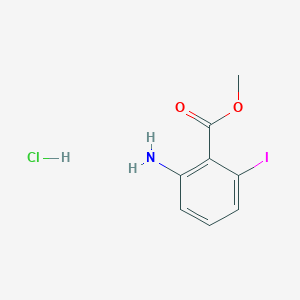

Methyl 2-amino-6-iodobenzoate;hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-6-iodobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2.ClH/c1-12-8(11)7-5(9)3-2-4-6(7)10;/h2-4H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOELHIGZBPEBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1I)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-iodobenzoate;hydrochloride typically involves the iodination of methyl 2-aminobenzoate. One common method includes the reaction of methyl 2-aminobenzoate with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-iodobenzoate;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can undergo reduction to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr) and amines (e.g., NH3, RNH2). These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

Oxidation Reactions: Products include nitrobenzoates or nitrosobenzoates.

Reduction Reactions: Products include aminobenzoates or alcohol derivatives.

Scientific Research Applications

Methyl 2-amino-6-iodobenzoate;hydrochloride has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-iodobenzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and iodine groups on the benzene ring allow the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four structurally related hydrochlorides and esters (Table 1):

Table 1: Comparative Properties of Methyl 2-Amino-6-Iodobenzoate Hydrochloride and Analogues

Key Differences and Implications

Halogen Substituents: The iodo group in the target compound enhances polarizability and reactivity in Suzuki-Miyaura cross-coupling reactions compared to the fluoro group in Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride. Iodine’s larger atomic radius also increases molecular weight and steric bulk. Methoxy in 2-amino-6-methoxyphenol hydrochloride reduces electrophilicity, limiting its utility in metal-catalyzed reactions.

Functional Groups: The hydrazine group in 2-hydrazinobenzoic acid hydrochloride enables condensation reactions (e.g., formation of hydrazones), whereas the amino group in the target compound is more suited for nucleophilic substitution. The free base form (Methyl 2-amino-6-iodobenzoate) lacks the hydrochloride salt, reducing solubility but offering flexibility in non-polar reaction systems.

Pharmacological Relevance :

- Hydrochloride salts (e.g., valganciclovir HCl, tramadol HCl) are commonly used to improve drug solubility and bioavailability. The target compound’s hydrochloride form aligns with this trend, though its primary use remains in synthesis rather than direct therapeutic applications.

Biological Activity

Methyl 2-amino-6-iodobenzoate;hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and an iodine atom on the benzene ring, which can influence its biological activity. The chemical formula can be represented as CHClNOI. The iodine atom may enhance the compound's lipophilicity and reactivity, making it a suitable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the iodine atom may play a role in enhancing binding affinity to target proteins or enzymes.

Potential Targets

- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptors : It could interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity

Recent studies have highlighted several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary evaluations suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapeutics.

- Anti-inflammatory Effects : Some studies have reported that derivatives of this compound may possess anti-inflammatory activities.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against specific cancer cells | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that the compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC value of approximately 15 µM. This suggests that further exploration into its mechanism could lead to the development of new anticancer agents.

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the benzene ring significantly affect the biological activity of this compound. For instance, substituting different halogens or functional groups can enhance or diminish its efficacy against specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-6-iodobenzoate hydrochloride, and how do reaction conditions influence yield?

- Answer: The synthesis of methyl ester derivatives typically involves esterification of the corresponding carboxylic acid with methanol under acidic conditions. For example, analogous compounds (e.g., methyl 2-methylazetidine-3-carboxylate hydrochloride) are synthesized via reaction with methanol and hydrochloric acid, requiring precise temperature (e.g., 0–5°C) and pH control to minimize side reactions . For Methyl 2-amino-6-iodobenzoate hydrochloride, iodination of the aromatic ring (e.g., via electrophilic substitution) should precede esterification. Purification via recrystallization or column chromatography is critical to achieve >95% purity.

Q. How can researchers characterize the structural and physicochemical properties of Methyl 2-amino-6-iodobenzoate hydrochloride?

- Answer: Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the aromatic iodination position and ester group integrity.

- FTIR to verify the presence of amine (–NH₂), ester (C=O), and C–I bonds .

- Mass spectrometry (ESI-TOF) to determine molecular weight and fragmentation patterns. Predicted collision cross-section (CCS) values (e.g., 146.8 Ų for [M+H]⁺) can guide ion mobility spectrometry workflows .

- Melting point analysis (compared to analogs like methyl azetidine-3-carboxylate hydrochloride, mp 95°C) to assess purity .

Q. What solvent systems are optimal for dissolving Methyl 2-amino-6-iodobenzoate hydrochloride in biological assays?

- Answer: Polar aprotic solvents (e.g., DMSO, DMF) are effective for dissolving halogenated aromatic esters. For aqueous compatibility, dilute solutions in PBS (pH 7.4) with ≤5% DMSO are recommended. Pre-solubilization in DMSO followed by gradual buffer addition minimizes precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or purity when scaling up Methyl 2-amino-6-iodobenzoate hydrochloride production?

- Answer: Yield discrepancies often arise from incomplete iodination or ester hydrolysis. Mitigation strategies include:

- Reaction monitoring : Use TLC or in-situ IR to track iodination progress.

- Protection of the amine group : Temporary protection (e.g., Boc) during iodination prevents side reactions .

- Scalable purification : Switch from column chromatography to fractional crystallization for larger batches, as demonstrated for structurally similar imidazole derivatives .

Q. What methodologies are recommended for studying the biological activity of Methyl 2-amino-6-iodobenzoate hydrochloride, given limited existing data?

- Answer: Prioritize in silico docking studies to predict interactions with biological targets (e.g., tyrosine kinases or iodine-sensitive enzymes). Follow with in vitro assays :

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative strains .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Mechanistic studies : Use fluorescence labeling (e.g., FITC conjugation via the amine group) to track cellular uptake .

Q. How can computational chemistry predict the reactivity of Methyl 2-amino-6-iodobenzoate hydrochloride in cross-coupling reactions?

- Answer: Density functional theory (DFT) calculations can model the compound’s suitability as a substrate in Suzuki-Miyaura or Ullmann couplings. Key parameters include:

- Iodine bond dissociation energy : Lower values favor oxidative addition with palladium catalysts.

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for regioselective functionalization .

- Validate predictions with small-scale reactions (e.g., 10 mg substrate, Pd(PPh₃)₄ catalyst, 80°C in THF) .

Methodological Notes

- Data Gaps : No peer-reviewed biological or pharmacological data exists for this compound . Researchers should prioritize generating baseline toxicity and stability profiles.

- Contradiction Management : Conflicting spectral data (e.g., NMR shifts) may arise from residual solvents or polymorphic forms. Use high-field NMR (≥500 MHz) and X-ray crystallography for unambiguous resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.